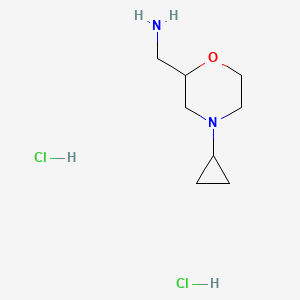

(4-Cyclopropylmorpholin-2-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

(4-cyclopropylmorpholin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.2ClH/c9-5-8-6-10(3-4-11-8)7-1-2-7;;/h7-8H,1-6,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELKCKCVADQERZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCOC(C2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Precursors

The synthesis begins with precursors such as:

- 2-aminoethanol derivatives or 2-haloethanol derivatives for morpholine ring formation.

- Cyclopropyl-containing reagents (e.g., cyclopropyl halides or cyclopropyl organometallics) for introducing the cyclopropyl group.

- Formaldehyde or related aldehydes for methanamine side chain installation.

Stepwise Synthesis

Step 1: Morpholine Ring Formation

- The morpholine ring is constructed by intramolecular cyclization of 2-aminoethanol derivatives or by nucleophilic substitution of halogenated ethanol derivatives with amines.

- Conditions typically involve heating under reflux in polar solvents such as ethanol or acetonitrile, sometimes with base catalysts to promote ring closure.

Step 2: Introduction of the Cyclopropyl Group

- The cyclopropyl substituent at the 4-position is introduced via nucleophilic substitution or addition reactions using cyclopropyl halides or cyclopropyl organometallic reagents.

- Careful control of reaction temperature and time is necessary to prevent ring-opening of the cyclopropyl group.

- Stereochemical control is achieved by using chiral catalysts or starting materials when enantiopure products are desired.

Step 3: Installation of the Methanamine Group

- The amino-methyl substituent at the 2-position is introduced by nucleophilic substitution or reductive amination.

- For example, a 2-hydroxymethyl intermediate can be converted to the corresponding amine via reaction with ammonia or amines under reductive conditions.

- Protection/deprotection strategies may be employed to avoid side reactions.

Step 4: Formation of the Dihydrochloride Salt

- The free base is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to form the dihydrochloride salt.

- This step enhances the compound's solubility and stability for handling and further applications.

Representative Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Morpholine ring formation | 2-aminoethanol + base, reflux in ethanol | Intramolecular cyclization |

| Cyclopropyl group addition | Cyclopropyl bromide + base, low temperature | Avoid cyclopropyl ring-opening |

| Methanamine installation | Reductive amination with formaldehyde + NH3 | Use mild reducing agents like NaBH3CN |

| Salt formation | HCl gas or aqueous HCl in ethanol | Yields dihydrochloride salt |

Analytical and Research Findings Relevant to Preparation

- The compound’s synthesis has been confirmed by spectral data such as NMR, IR, and mass spectrometry, showing characteristic signals for the morpholine ring, cyclopropyl group, and amino substituent.

- Purity levels after synthesis generally exceed 95%, as confirmed by chromatographic methods.

- The cyclopropyl group’s ring strain requires mild conditions during synthesis to prevent ring-opening side reactions, which can lead to impurities or degradation.

- Salt formation improves water solubility, facilitating purification and formulation.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Considerations | Outcome |

|---|---|---|---|

| Morpholine ring synthesis | Intramolecular cyclization | Control pH and temperature | Formation of morpholine scaffold |

| Cyclopropyl group addition | Nucleophilic substitution | Low temp, inert atmosphere | Regioselective cyclopropylation |

| Methanamine group installation | Reductive amination or substitution | Mild reducing agents, protection strategies | Aminomethyl substitution |

| Dihydrochloride salt formation | Acid-base reaction with HCl | Stoichiometric acid, solvent choice | Stable, soluble salt form |

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropylmorpholin-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Research indicates that (4-Cyclopropylmorpholin-2-yl)methanamine dihydrochloride exhibits significant biological activity, particularly in pharmacological contexts:

Anticancer Properties

Studies have shown that this compound may induce apoptosis in cancer cells. Similar compounds have been linked to enhanced caspase activation, leading to programmed cell death in various cancer cell lines. For instance, compounds with similar structures have demonstrated efficacy in treating cervical cancer by significantly reducing tumor size and weight in animal models.

Neurological Effects

The compound's interaction with neurotransmitter systems has been explored, suggesting potential applications in treating neurological disorders. Its morpholine structure allows it to interact with various receptors, potentially modulating neurotransmission.

Case Studies

- Cervical Cancer Model : In a study involving nude mice injected with cervical cancer cells, administration of this compound resulted in significant reductions in tumor size over three weeks.

- Fibrosis Models : Research indicated that this compound could inhibit collagen synthesis in hepatic stellate cells, demonstrating its potential role in managing liver fibrosis.

- Neurotransmitter Modulation : Investigations into its effects on neurotransmitter systems suggest that it may enhance synaptic plasticity, offering potential therapeutic avenues for neurological disorders.

Mechanism of Action

The mechanism of action of (4-Cyclopropylmorpholin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, Table 1 compares (4-Cyclopropylmorpholin-2-yl)methanamine dihydrochloride with structurally or functionally related compounds.

Structural and Functional Insights

Morpholine vs. Phenyl Backbones: The morpholine ring in the target compound enhances water solubility compared to the purely aromatic backbone of Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride . This could improve bioavailability in drug candidates.

Salt Form and Synthesis :

- The dihydrochloride salt of the target compound may improve stability and crystallinity, though its discontinued status suggests challenges in scale-up or efficacy .

- In contrast, the ALK inhibitor (Compound 12) achieved a 97% yield via optimized fragment-based synthesis, highlighting the importance of strategic substituent placement for manufacturability .

Substituent Effects :

- The trifluoromethyl group in Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride increases lipophilicity, favoring blood-brain barrier penetration, whereas the morpholine group may prioritize peripheral target engagement .

Biological Activity

(4-Cyclopropylmorpholin-2-yl)methanamine dihydrochloride is a compound with notable biological activity, primarily due to its unique structural features. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- Morpholine Ring : A six-membered ring containing one nitrogen atom.

- Cyclopropyl Group : Substituted at the 4-position of the morpholine.

- Amino Group : Located at the 2-position of the morpholine ring.

- Dihydrochloride Form : Enhances solubility in water.

This structure allows for various chemical interactions, making it a candidate for multiple biological applications.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The amino group can engage in nucleophilic substitutions, while the morpholine ring may participate in electrophilic aromatic substitutions. These interactions suggest potential mechanisms for therapeutic effects, particularly in pharmacology.

Pharmacological Activity

Research indicates that this compound exhibits significant pharmacological activities:

- Anticancer Properties : Similar compounds have shown efficacy in inhibiting cancer cell growth, suggesting potential applications in oncology.

- Neuroprotective Effects : The compound may influence neurodegenerative conditions by modulating neurotransmitter systems.

- Anti-inflammatory Activity : Its structural analogs have demonstrated anti-inflammatory properties, indicating possible therapeutic uses in inflammatory diseases.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals the unique pharmacological profile of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methylmorpholine | Methyl group at 4-position | Antidepressant properties |

| 1-(Cyclopropyl)piperidine | Piperidine ring with cyclopropyl | Analgesic effects |

| 2-(Cyclopropyl)morpholine | Morpholine with cyclopropyl at 2-position | Anticancer activity |

| 3-(Cyclopropyl)propanamide | Propanamide structure with cyclopropyl | Anti-inflammatory effects |

This table highlights how this compound stands out due to its specific combination of functional groups, which may confer unique pharmacological properties not found in other similar compounds .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cancer Treatment Studies : Research indicated that this compound could inhibit the proliferation of various cancer cell lines, showing promise as a therapeutic agent in oncology .

- Neurodegenerative Disease Models : In animal models, it was observed that the compound could mitigate symptoms associated with neurodegenerative diseases by enhancing synaptic transmission and protecting neurons from damage .

- Inflammatory Response Modulation : Studies demonstrated that this compound could reduce inflammatory markers in vitro, supporting its potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Cyclopropylmorpholin-2-yl)methanamine dihydrochloride?

- Methodological Answer : Synthesis of this compound likely involves multi-step protocols. For analogous morpholine derivatives, a common approach is reacting a chlorinated precursor (e.g., 6-chloropyridine-2-carbaldehyde) with cyclopropylamine under basic conditions, followed by reduction and salt formation. Purification via recrystallization or column chromatography ensures high purity. Optimization of reaction parameters (temperature, solvent) is critical for yield improvement .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Due to limited toxicological data, strict safety protocols are advised:

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood to avoid inhalation or dermal contact.

- Storage : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Periodic stability testing via HPLC is recommended to monitor degradation .

Q. What analytical techniques are used to characterize its purity and structural integrity?

- Methodological Answer :

- Structural Confirmation : ¹H/¹³C NMR and FT-IR for functional group analysis; mass spectrometry (HRMS) for molecular weight validation.

- Purity Assessment : HPLC with UV detection (≥95% purity threshold) and Karl Fischer titration for moisture content.

- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry, if applicable .

Advanced Research Questions

Q. What are the potential biological targets of this compound based on structural analogs?

- Methodological Answer : Structural analogs (e.g., cyclopropyl-fluorophenyl derivatives) suggest interactions with neurotransmitter receptors (serotonin/dopamine receptors) or kinases. Use in silico molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities. Validate via radioligand displacement assays or enzymatic inhibition studies .

Q. How does the cyclopropyl group influence the compound's pharmacokinetic properties?

- Methodological Answer : The cyclopropyl moiety enhances metabolic stability by reducing oxidative metabolism (Cytochrome P450 inhibition assays). Comparative studies with non-cyclopropyl analogs can quantify effects on lipophilicity (logP measurements) and bioavailability (Caco-2 permeability assays). Pharmacokinetic profiling (plasma t½, AUC) in rodent models further elucidates in vivo behavior .

Q. What strategies can resolve contradictory activity data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies may arise from:

- Protein Binding : Measure plasma protein binding (equilibrium dialysis) to adjust in vitro activity thresholds.

- Metabolite Interference : Perform LC-MS/MS metabolite profiling in vivo.

- PK/PD Modeling : Integrate pharmacokinetic data (e.g., Cmax, tmax) with pharmacodynamic endpoints to refine dosing regimens .

Q. How can structure-activity relationship (SAR) studies optimize this compound's efficacy?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., morpholine ring substituents, cyclopropyl group) and test activity in target assays.

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate structural features with bioactivity.

- Crystallography : Resolve ligand-target co-crystal structures to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.